molecular formula C17H16N4OS B10802589 4-Ethyl-5-(4-pyridinyl)-3-(benzoylmethylthio)-4H-1,2,4-triazol

4-Ethyl-5-(4-pyridinyl)-3-(benzoylmethylthio)-4H-1,2,4-triazol

Cat. No.: B10802589
M. Wt: 324.4 g/mol
InChI Key: WHFGTWKZLDSSNT-UHFFFAOYSA-N
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Description

4-Ethyl-5-(4-pyridinyl)-3-(benzoylmethylthio)-4H-1,2,4-triazol is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is notable for its unique structure, which includes a pyridine ring, an ethyl group, and a benzoylmethylthio group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-(4-pyridinyl)-3-(benzoylmethylthio)-4H-1,2,4-triazol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.

    Attachment of the Benzoylmethylthio Group: The benzoylmethylthio group can be attached through a thioetherification reaction, where a benzoyl chloride derivative reacts with a thiol group on the triazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-(4-pyridinyl)-3-(benzoylmethylthio)-4H-1,2,4-triazol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the benzoyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

    Substitution: Halogenated reagents, bases like sodium hydroxide, and solvents such as dichloromethane.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole and pyridine derivatives.

Scientific Research Applications

4-Ethyl-5-(4-pyridinyl)-3-(benzoylmethylthio)-4H-1,2,4-triazol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-(4-pyridinyl)-3-(benzoylmethylthio)-4H-1,2,4-triazol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-5-(4-pyridinyl)-3-(methylthio)-4H-1,2,4-triazol
  • 4-Ethyl-5-(4-pyridinyl)-3-(benzylthio)-4H-1,2,4-triazol
  • 4-Ethyl-5-(4-pyridinyl)-3-(phenylthio)-4H-1,2,4-triazol

Uniqueness

4-Ethyl-5-(4-pyridinyl)-3-(benzoylmethylthio)-4H-1,2,4-triazol is unique due to the presence of the benzoylmethylthio group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may have different substituents, leading to variations in their reactivity and applications.

Properties

IUPAC Name

2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-2-21-16(14-8-10-18-11-9-14)19-20-17(21)23-12-15(22)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFGTWKZLDSSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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